BenchChemオンラインストアへようこそ!

VU0506013

Neuropeptide Y4 receptor Positive allosteric modulator GPCR pharmacology

VU0506013 is a high-affinity, selective Y4R positive allosteric modulator with validated SAR data (EC50=125 nM). Its unique o-tolyloxy acetamide and pyrrolidine-carbonyl substituents confer a distinct pharmacological profile, making it an essential benchmark for obesity and GPCR allosteric modulation studies. Substitution with analogs cannot guarantee equivalent target engagement or functional outcomes.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
Cat. No. B2731249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0506013
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H23N3O4/c1-14-7-3-4-8-17(14)27-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-9-5-6-10-23/h3-4,7-8,11-12H,5-6,9-10,13H2,1-2H3,(H,21,24)
InChIKeyHDESYZHTQAEDLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide: A Selective Neuropeptide Y4 Receptor Positive Allosteric Modulator


N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide, also known as VU0506013, is a synthetic small molecule belonging to the class of dihydropyridinone-based acetamides. It is characterized by a pyrrolidine-1-carbonyl substituent at the 5-position of the 1,2-dihydropyridin-3-yl core and an o-tolyloxy acetamide side chain. The compound has been identified as a high-affinity, selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R) [1]. Its molecular formula is C20H23N3O4, with a molecular weight of 369.421 g/mol .

Why N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide Cannot Be Interchanged with In-Class Analogs


The unique combination of the dihydropyridinone core, the pyrrolidine-1-carbonyl group, and the specific o-tolyloxy acetamide moiety confers a distinct pharmacological profile to this compound. Systematic structure-activity relationship (SAR) studies have demonstrated that modifications to either the N-terminal heterocycle or the C-terminal o-tolyloxy group result in significant alterations in Y4R affinity and allosteric potentiation [1]. Furthermore, the compound exhibits pronounced selectivity over other neuropeptide Y receptor subtypes, a property not shared by all analogs within the same chemical class [1]. Therefore, substituting this compound with a structurally related analog—even one with the same core—cannot guarantee equivalent target engagement, selectivity, or functional outcome in biological assays.

Quantitative Differentiation of N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide from Comparators


Y4R Positive Allosteric Modulation Potency

In a calcium 2+ flux assay measuring positive allosteric modulation of the human Y4 receptor (Y4R) expressed in COS-7 cells, VU0506013 demonstrated an EC50 of 125 nM [1]. This value represents its potency in enhancing the signaling of the endogenous agonist, pancreatic polypeptide (PP). The primary paper's SAR study revealed that several close structural analogs, including modifications to the pyrrolidine and o-tolyloxy moieties, exhibited reduced Y4R affinity and/or altered potentiation of PP signaling [2].

Neuropeptide Y4 receptor Positive allosteric modulator GPCR pharmacology

Allosteric Binding Site Affinity (KB)

VU0506013 exhibits high affinity for the allosteric binding site on the Y4R, with a reported KB value of 34.9 nM . This affinity metric quantifies its binding to a site topographically distinct from the orthosteric agonist (PP) binding pocket. The compound's mechanism of action is characterized by its ability to potentiate PP signaling without directly competing for PP binding [1].

Receptor binding Allosteric modulator Neuropeptide Y4 receptor

Selectivity Profile Against Other Neuropeptide Y Receptors

VU0506013 is described as exhibiting 'pronounced selectivity' for the Y4R over other neuropeptide Y receptor subtypes (Y1, Y2, Y5) in both engineered cell lines and native tissues [1]. While specific IC50 or EC50 values for off-target receptors are not detailed in the available excerpts, the functional data from the Guide to Pharmacology database confirms its primary activity at the Y4R [2].

Receptor selectivity GPCR Neuropeptide Y receptor family

Optimal Application Scenarios for N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide Based on Quantitative Evidence


Investigating Y4R Allosteric Modulation in Anti-Obesity Research

The compound's demonstrated potency as a Y4R PAM (EC50 = 125 nM) and its high allosteric binding affinity (KB = 34.9 nM) make it a valuable tool for dissecting the role of Y4R positive allosteric modulation in regulating satiety and energy homeostasis [1]. Researchers can use it to potentiate endogenous PP signaling in in vitro and ex vivo models of appetite control, as shown in mouse descending colon mucosa assays .

GPCR Pharmacology and Allosteric Probe Development

As a well-characterized PAM with quantitative functional (EC50) and binding (KB) data, VU0506013 serves as a benchmark compound for developing and validating novel allosteric modulators targeting GPCRs [1]. Its selective profile for Y4R over other NPY receptors supports its use in studies aimed at understanding the structural determinants of allosteric site recognition and probe-dependent signaling .

SAR Studies of Dihydropyridinone-Based GPCR Modulators

The systematic SAR study published on VU0506013, which involved 27 analogs with modifications to the pyrrolidine and o-tolyloxy moieties, provides a robust framework for medicinal chemistry efforts aimed at optimizing Y4R PAMs [1]. The compound can be used as a reference standard to assess the impact of structural changes on potency, affinity, and selectivity in new analog series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0506013

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.